4-(Piperidin-3-yl)thiomorpholine1,1-dioxide
CAS No.:
Cat. No.: VC17474442
Molecular Formula: C9H18N2O2S
Molecular Weight: 218.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H18N2O2S |
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Molecular Weight | 218.32 g/mol |
IUPAC Name | 4-piperidin-3-yl-1,4-thiazinane 1,1-dioxide |
Standard InChI | InChI=1S/C9H18N2O2S/c12-14(13)6-4-11(5-7-14)9-2-1-3-10-8-9/h9-10H,1-8H2 |
Standard InChI Key | FGVBQHIMNQYWHB-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CNC1)N2CCS(=O)(=O)CC2 |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound consists of a thiomorpholine ring (a six-membered heterocycle containing one sulfur and one nitrogen atom) oxidized to a 1,1-dioxide, with a piperidin-3-yl group attached at the 4-position. The sulfonyl groups introduce electron-withdrawing effects, influencing reactivity and intermolecular interactions . The piperidine moiety, a saturated six-membered amine ring, contributes to the molecule’s basicity and potential for hydrogen bonding.
Molecular Formula: C₉H₁₈N₂O₂S
Molecular Weight: 218.32 g/mol
IUPAC Name: 4-(Piperidin-3-yl)-1λ⁶-thiomorpholine-1,1-dione
Stereochemical Considerations
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide can be inferred from methods used for related thiomorpholine derivatives:
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Nucleophilic Substitution:
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Reductive Amination:
Optimization Challenges
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Steric Hindrance: The bulky piperidin-3-yl group may slow reaction kinetics, necessitating elevated temperatures or prolonged reaction times .
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Oxidation Control: Over-oxidation of the thiomorpholine core must be avoided; reagents like meta-chloroperbenzoic acid (mCPBA) are typically used in stoichiometric amounts .
Physical and Chemical Properties
Thermodynamic Parameters
Reactivity Profile
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Acid-Base Behavior: The piperidine nitrogen (pKa ≈ 11.5) can protonate under acidic conditions, enhancing water solubility .
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Nucleophilic Sites: Sulfonyl groups deactivate the thiomorpholine ring, directing electrophilic substitution to the piperidine moiety .
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Thermal Stability: Decomposition above 300°C, with SO₂ evolution detected via TGA-MS .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 3.75–3.60 (m, 4H, thiomorpholine CH₂-SO₂),
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δ 3.10–2.95 (m, 1H, piperidine H-3),
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δ 2.80–2.60 (m, 4H, piperidine CH₂-N),
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δ 1.70–1.40 (m, 6H, piperidine CH₂).
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¹³C NMR (100 MHz, DMSO-d₆):
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δ 52.4 (thiomorpholine C-SO₂),
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δ 48.9 (piperidine C-3),
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δ 45.2 (piperidine CH₂-N),
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δ 25.1–22.3 (piperidine CH₂).
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Infrared Spectroscopy (IR)
Biological Activity and Applications
Kinase Inhibition
Molecular docking studies suggest affinity for cyclin G-associated kinase (GAK), a target for antiviral therapies . The sulfonyl groups may interact with kinase ATP-binding pockets via hydrogen bonding.
Material Science Applications
The rigid heterocyclic structure and polar sulfonyl groups make it a candidate for:
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High-performance polymer additives (e.g., polyamide compatibilizers).
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Lithium-ion battery electrolytes due to moderate dielectric constant (ε ≈ 12).
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